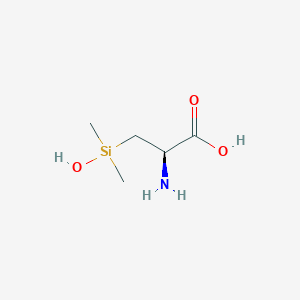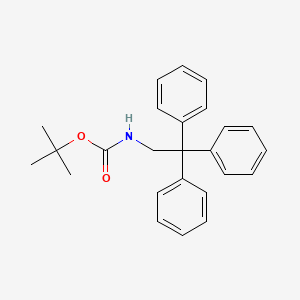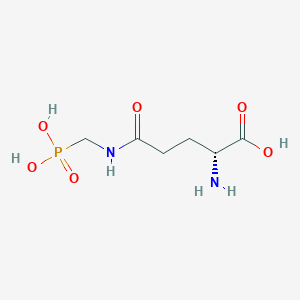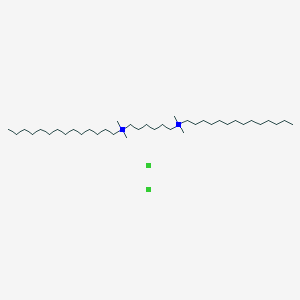
(R)-2-amino-3-(hydroxydimethylsilyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is a unique organosilicon compound that features both amino and silyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into an amino acid precursor. One common method is the hydrosilylation of an unsaturated amino acid derivative using a silylating agent such as dimethylchlorosilane. The reaction is usually carried out in the presence of a catalyst like platinum or rhodium complexes under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to consistent product quality and high throughput.
化学反応の分析
Types of Reactions
®-2-amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxydimethylsilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The amino group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent degradation of the amino acid backbone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is used as a building block for the synthesis of more complex organosilicon compounds. Its unique functional groups allow for versatile modifications and the creation of novel materials with desirable properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its amino acid backbone makes it compatible with biological environments, allowing for studies on silicon’s role in biological processes.
Medicine
In medicinal chemistry, ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is explored for its potential as a drug delivery agent. The silyl group can enhance the stability and bioavailability of therapeutic compounds, making it a valuable component in drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as silicone-based polymers and coatings. Its ability to form strong bonds with other materials makes it ideal for applications requiring durability and resistance to environmental factors.
作用機序
The mechanism of action of ®-2-amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets through its amino and silyl groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silyl group can participate in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-amino-3-(trimethylsilyl)propanoic acid: Similar structure but with a trimethylsilyl group instead of a hydroxydimethylsilyl group.
®-2-amino-3-(methyldimethylsilyl)propanoic acid: Contains a methyldimethylsilyl group, offering different reactivity and properties.
Uniqueness
®-2-amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of the hydroxydimethylsilyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other silyl-substituted amino acids. This makes it a valuable compound for developing new materials and studying silicon’s role in biological systems.
特性
分子式 |
C5H13NO3Si |
|---|---|
分子量 |
163.25 g/mol |
IUPAC名 |
(2R)-2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
NTGLLQYBSTXDSD-BYPYZUCNSA-N |
異性体SMILES |
C[Si](C)(C[C@@H](C(=O)O)N)O |
正規SMILES |
C[Si](C)(CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)



![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)



![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
